An In-depth Technical Guide to L2H2-6OTD: A G-Quadruplex Stabilizing Agent
An In-depth Technical Guide to L2H2-6OTD: A G-Quadruplex Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
L2H2-6OTD is a synthetic macrocyclic hexaoxazole derivative of telomestatin, recognized for its potent activity as a G-quadruplex (G4) ligand. By selectively binding to and stabilizing G4 structures within telomeric DNA, L2H2-6OTD effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells. This targeted mechanism of action has positioned L2H2-6OTD as a compound of significant interest in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the fundamental properties of L2H2-6OTD, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Properties of L2H2-6OTD
L2H2-6OTD is a complex heterocyclic molecule. While extensive physicochemical data is not broadly available in public literature, key identifiers and properties have been reported.
| Property | Value | Reference |
| Chemical Formula | C30H30N10O8 | [1][2] |
| Molecular Weight | 658.62 g/mol | [2] |
| CAS Number | 1016263-75-4 | [1][2] |
| Solubility | Soluble in H2O (≥ 100 mg/mL) | [3] |
| Storage | Store at -20°C | [1][4] |
Biological and Pharmacological Data
The primary biological function of L2H2-6OTD is the inhibition of telomerase through the stabilization of G-quadruplex DNA. This activity has been quantified in various studies.
| Parameter | Value | Assay | Cell Line | Reference |
| Telomerase Inhibition (IC50) | 15 nM | TRAP Assay | PC3 | [1][4][5][6] |
| G4 Stabilization (ΔTm) | +16 °C | CD Melting | - | [7] |
Synthesis Overview
The synthesis of L2H2-6OTD and its derivatives, such as the L2H2-6OTD-dimer, is a multi-step process involving the coupling of precursor molecules. While the specific details for "L2H2-6OTD intermediate-2" are not publicly available, the general synthetic scheme for a related dimer provides insight into the complexity of the process.
Signaling Pathway and Mechanism of Action
L2H2-6OTD exerts its biological effect by targeting the telomeres at the ends of chromosomes. The G-rich overhang of telomeric DNA can fold into a G-quadruplex structure. L2H2-6OTD binds to and stabilizes this conformation, which in turn inhibits the telomerase enzyme from elongating the telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of L2H2-6OTD with G-quadruplex DNA and its effect on telomerase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of L2H2-6OTD to G-quadruplex DNA. The principle is that DNA bound to a ligand will migrate more slowly through a gel than unbound DNA.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., telo24: (TTAGGG)4)
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Unlabeled competitor DNA
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Binding buffer (e.g., Tris-HCl, KCl, MgCl2)
-
L2H2-6OTD stock solution
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Native polyacrylamide gel (e.g., 12%)
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TBE buffer
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Fluorescence gel imager
Protocol:
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Prepare binding reactions by mixing the fluorescently labeled oligonucleotide, binding buffer, and varying concentrations of L2H2-6OTD.
-
For competition assays, add an excess of unlabeled G-quadruplex DNA.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
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Load the samples onto a native polyacrylamide gel.
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Run the gel in TBE buffer at a constant voltage until the dye front nears the bottom.
-
Visualize the gel using a fluorescence imager. A shift in the mobility of the labeled DNA indicates binding of L2H2-6OTD.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the conformational changes in DNA upon ligand binding and to assess the thermal stability of the G-quadruplex-ligand complex.
Materials:
-
G-quadruplex-forming oligonucleotide
-
CD buffer (e.g., potassium phosphate, KCl)
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L2H2-6OTD stock solution
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CD spectrometer with a temperature controller
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Quartz cuvette
Protocol for Titration:
-
Prepare a solution of the oligonucleotide in CD buffer in a quartz cuvette.
-
Record the CD spectrum of the DNA alone.
-
Add increasing aliquots of the L2H2-6OTD stock solution to the cuvette.
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Record the CD spectrum after each addition and incubation.
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Changes in the CD spectrum indicate conformational changes in the DNA upon binding.
Protocol for Melting Assay:
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Prepare a sample of the oligonucleotide with a saturating concentration of L2H2-6OTD in CD buffer.
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Monitor the CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) as the temperature is increased from a low to a high temperature (e.g., 20°C to 95°C).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of L2H2-6OTD indicates stabilization of the structure.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.
Materials:
-
Cell lysate containing active telomerase
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TRAP buffer
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dNTPs
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TS primer (telomerase substrate)
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ACX primer (reverse primer)
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Taq polymerase
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L2H2-6OTD stock solution
-
PCR thermocycler
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Polyacrylamide gel and electrophoresis equipment
-
Gel staining dye or fluorescently labeled primer and imager
Protocol:
-
Prepare cell lysates from a telomerase-positive cell line.
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Set up the TRAP reaction by mixing the cell lysate, TRAP buffer, dNTPs, TS primer, and varying concentrations of L2H2-6OTD.
-
Incubate at room temperature to allow telomerase to extend the TS primer.
-
Add the ACX primer and Taq polymerase.
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Perform PCR to amplify the telomerase extension products.
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Resolve the PCR products on a polyacrylamide gel.
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Stain the gel or visualize if using a fluorescent primer. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A decrease in ladder intensity with increasing L2H2-6OTD concentration indicates inhibition.
Experimental Workflow Overview
The evaluation of a potential G-quadruplex ligand like L2H2-6OTD typically follows a standardized workflow to characterize its binding, specificity, and cellular activity.
Conclusion
L2H2-6OTD is a potent and specific G-quadruplex stabilizing agent with significant telomerase inhibitory activity. Its mechanism of action, targeting a unique DNA secondary structure that is implicated in cancer cell immortality, makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of L2H2-6OTD and other molecules in this class. Further research, particularly focusing on in vivo efficacy and safety, is warranted to fully elucidate its therapeutic potential.
References
- 1. L2H2-6OTD - Immunomart [immunomart.com]
- 2. apexbt.com [apexbt.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]
- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L2H2-6OTD|CAS 1016263-75-4|DC Chemicals [dcchemicals.com]
- 7. In vitro assays predictive of telomerase inhibitory effect of G-quadruplex ligands in cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
